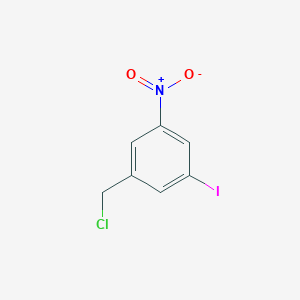

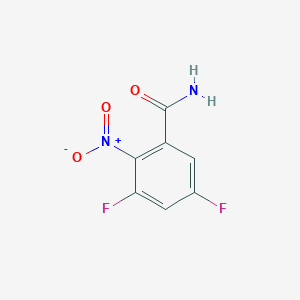

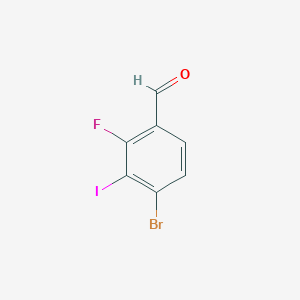

1-(Chloromethyl)-3-iodo-5-nitrobenzene

Overview

Description

Chloromethyl compounds are a class of organic compounds that contain a chloromethyl group (-CH2Cl). They are often used as intermediates in organic synthesis . For instance, 1-(Chloromethyl)naphthalene is a solid substance used in laboratory chemicals .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For example, the FT-IR and FT-Raman spectrum of 1-(chloromethyl)-2-methyl naphthalene have been recorded, and the optimum molecular geometry, normal mode wavenumbers, infrared and Raman intensities, Raman scattering activities, corresponding vibrational assignments, Mullikan atomic charges and thermo-dynamical parameters were investigated .Chemical Reactions Analysis

The Blanc chloromethylation is a chemical reaction of aromatic rings with formaldehyde and hydrogen chloride catalyzed by zinc chloride or other Lewis acid to form chloromethyl arenes . This might be a possible reaction involving “1-(Chloromethyl)-3-iodo-5-nitrobenzene”.Physical and Chemical Properties Analysis

Physical properties of a compound include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity . Chemical properties include reactivity and stability under various conditions. For instance, Benzyl chloride, a similar compound, is classified as a combustible liquid, toxic if inhaled, and causes severe skin burns and eye damage .Scientific Research Applications

Crystal Structure and Molecular Interactions

Secondary Interactions in Nitrobenzene Compounds : The study of crystal packing in compounds like 1-iodo-3-nitrobenzene and 1-iodo-3,5-dinitrobenzene reveals the significance of secondary interactions such as I...I and NO2...NO2 in determining molecular arrangement. These insights are crucial for understanding the solid-state chemistry of nitrobenzene derivatives, potentially including 1-(Chloromethyl)-3-iodo-5-nitrobenzene (K. Merz, 2003).

Nanotechnology Applications

Nanowire Construction on Graphite : Research demonstrates that molecules like 1-iodo-4-nitrobenzene can form nanowires on graphite surfaces, suggesting the potential of halogenated nitrobenzene derivatives in nanotechnology and material science applications. This indicates a possible avenue for the use of this compound in similar nanoscale constructs (Zhong-Jie Jiang, Zhoufeng Wang, Wenwen Deng, 2007).

Nonlinear Optical Materials

Growth and Characterization of Organic Nonlinear Optical Crystals : The synthesis and characterization of 1-iodo-3-nitrobenzene crystals for nonlinear optical applications highlight the potential of nitrobenzene derivatives in photonics and optoelectronics. These materials exhibit significant properties such as high mechanical strength and thermal stability, which could be relevant for the applications of this compound in similar contexts (S.Vijaya kumar, P. Srinivasan, S. Dinagaran, J. Balaji, 2016).

Environmental Remediation

Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal : Studies on the reduction of nitro aromatic compounds, such as nitrobenzene, to less harmful substances by zero-valent iron suggest applications in environmental remediation. This process, which includes the transformation of nitrobenzene to aniline, could imply potential environmental applications for the degradation of halogenated nitrobenzene compounds like this compound in contaminant removal from groundwater (A. Agrawal, Paul G Tratnyek, 1996).

Drug Synthesis

Synthetic Routes for Antineoplastic Drugs : The exploration of synthetic routes for antineoplastic drugs starting from compounds such as 1-iodo-3-nitrobenzene highlights the role of halogenated nitrobenzene derivatives in pharmaceutical synthesis. This research points to the potential utility of this compound in the development of new therapeutic agents (Meng Cao et al., 2014).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1-(chloromethyl)-3-iodo-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClINO2/c8-4-5-1-6(9)3-7(2-5)10(11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFFDIXVKYRIRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])I)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1446302.png)

![5-(tert-Butoxycarbonyl)-5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B1446310.png)